N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Description
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H23N5O4S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal Applications
Research has shown that compounds related to the requested chemical structure demonstrate significant antiprotozoal activity. For instance, a study by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines reveals strong DNA affinities and in vitro effectiveness against T. b. rhodesiense and P. falciparum, with promising in vivo activity in a trypanosomal mouse model (Ismail et al., 2004). This indicates a potential for these compounds to treat protozoal infections.
Antimycobacterial Properties
Lv et al. (2017) report on imidazo[1,2-a]pyridine-3-carboxamides (IPAs) showing considerable activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis (MTB). Certain compounds within this study exhibit high specificity and safety indices, making them promising candidates for antimycobacterial treatment (Lv et al., 2017).
Antimicrobial Activity
Another related study on pyrazole and imidazole derivatives by Idhayadhulla et al. (2012) highlights their synthesis and screening for antimicrobial activity. These compounds, including those with furan-2-yl groups, were tested against various bacterial strains, showcasing their potential in developing new antimicrobial agents (Idhayadhulla et al., 2012).
Analytical and Spectral Study
Patel (2020) conducted an analytical and spectral study on furan ring-containing organic ligands, including their transition metal complexes, which are relevant to the chemical structure of interest. The study focuses on synthesis, characterization, chelating properties, and antimicrobial activity, suggesting applications in material science and bioactive compound development (Patel, 2020).
Electrophysiological Activity
Research into the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds with structural similarities to the requested chemical, indicates potential applications in developing selective class III agents for arrhythmia treatment (Morgan et al., 1990).
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-28(25,26)22-7-4-14(5-8-22)18(24)19-6-9-21-10-11-23-17(21)13-15(20-23)16-3-2-12-27-16/h2-3,10-14H,4-9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKNRRWGNAYALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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